tert-butyl 4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate
Overview
Description
Tert-butyl 4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate, commonly known as TDP, is a chemical compound that has been widely used in scientific research due to its unique properties. TDP is a potent inhibitor of the enzyme protein kinase C epsilon (PKCε), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
TDP inhibits PKCε by binding to its regulatory domain, which prevents its activation and translocation to the cell membrane. This leads to the inhibition of downstream signaling pathways that are activated by PKCε, including the MAPK/ERK pathway and the PI3K/Akt pathway. The inhibition of these pathways results in the suppression of cell growth, proliferation, and survival.
Biochemical and physiological effects:
TDP has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that TDP inhibits the growth and proliferation of cancer cells, including prostate, breast, and lung cancer cells. TDP has also been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. In addition, TDP has been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs).
Advantages and Limitations for Lab Experiments
TDP has several advantages for lab experiments. Firstly, it is a potent and selective inhibitor of PKCε, which allows for the specific inhibition of this enzyme without affecting other PKC isoforms. Secondly, TDP has low toxicity and is well tolerated by cells, which allows for long-term experiments. However, TDP has some limitations, including its low solubility in water, which may limit its use in some experiments. In addition, TDP has a short half-life, which may require frequent dosing in some experiments.
Future Directions
There are several future directions for the use of TDP in scientific research. Firstly, TDP can be used to study the role of PKCε in various diseases, including cancer, cardiovascular diseases, and diabetes. Secondly, TDP can be used to develop new therapeutic strategies that target PKCε. For example, TDP can be used to develop new drugs that selectively inhibit PKCε and have fewer side effects than current PKC inhibitors. Finally, TDP can be used to study the interaction between PKCε and other signaling pathways, which may provide new insights into the regulation of cellular processes.
Scientific Research Applications
TDP has been extensively used in scientific research as a selective inhibitor of PKCε. PKCε is a member of the protein kinase C family, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. PKCε is also involved in the development and progression of various diseases, including cancer, cardiovascular diseases, and diabetes. Therefore, TDP has been used to study the role of PKCε in these diseases and to develop new therapeutic strategies.
properties
IUPAC Name |
tert-butyl 4-(2,5-dimethylphenyl)sulfonylpiperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-13-6-7-14(2)15(12-13)24(21,22)19-10-8-18(9-11-19)16(20)23-17(3,4)5/h6-7,12H,8-11H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZUTCMNVZXFLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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